![molecular formula C5H3BrFNO B6314882 4-Bromo-2-fluoropyridin-3-ol CAS No. 1227493-89-1](/img/structure/B6314882.png)
4-Bromo-2-fluoropyridin-3-ol
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Overview
Description
4-Bromo-2-fluoropyridin-3-ol is a heterocyclic compound with the molecular formula C5H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine at the 4-position, fluorine at the 2-position, and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoropyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-bromo-3-hydroxypyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyridin-3-ol, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
4-Bromo-2-fluoropyridin-3-ol serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been utilized in developing drugs targeting neurological disorders and inflammatory diseases due to its ability to modulate biological pathways effectively. The compound's halogen substituents enhance its binding affinity to various biological targets, making it a promising candidate for drug discovery.
Mechanism of Action:
The compound may function as an enzyme inhibitor or receptor modulator. The presence of bromine and fluorine enhances its interaction with specific enzymes and receptors, potentially leading to therapeutic effects. The hydroxyl group facilitates hydrogen bonding, which is critical for stabilizing interactions with target biomolecules.
Organic Synthesis
Synthetic Intermediates:
In organic synthesis, this compound is employed as an intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. These reactions allow for the production of derivatives that may have enhanced biological activities or novel properties .
Reactivity Profile:
The compound can participate in:
- Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: Halogen substituents can be selectively reduced to yield dehalogenated products .
Material Science
Fluorinated Polymers:
this compound is explored in the development of specialty chemicals and materials with unique properties. Its fluorinated structure contributes to the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts .
Catalyst Development:
The compound is also investigated for its potential role in catalyst design. Its structural features allow it to act as a ligand in coordination chemistry, facilitating various catalytic processes .
Case Studies and Research Findings
A variety of studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoropyridin-3-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridin-3-ol
- 3-Fluoropyridin-4-ol
- 4-Chloro-2-fluoropyridin-3-ol
Uniqueness
4-Bromo-2-fluoropyridin-3-ol is unique due to the specific arrangement of substituents on the pyridine ring. The combination of bromine, fluorine, and hydroxyl groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules with tailored properties .
Biological Activity
4-Bromo-2-fluoropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Molecular Formula : C5H4BrFNO
- Molecular Weight : Approximately 192 g/mol
- IUPAC Name : this compound
- Structural Features :
- A pyridine ring with:
- Bromine at the fourth position
- Fluorine at the second position
- Hydroxyl group at the third position
- A pyridine ring with:
The presence of halogens (bromine and fluorine) enhances its electronic properties, influencing its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various microbial strains. It acts as an inhibitor by binding to microbial enzymes, which can lead to effective antimicrobial agents. The minimum inhibitory concentration (MIC) values suggest its potential as a candidate for treating bacterial infections .
Anticancer Potential
Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The halogen substituents are believed to enhance selectivity for cancer-related targets, providing a promising avenue for drug development.
The mechanism of action primarily involves enzyme inhibition. The compound can bind to active sites of enzymes, blocking substrate access and preventing catalytic activity. This is particularly relevant in metabolic pathways associated with cancer and microbial resistance.
Antimicrobial Efficacy Study
A study focused on the antimicrobial activity of various pyridine derivatives, including this compound, showed notable efficacy against Gram-positive bacteria. The MIC values were comparable to established antibiotics, indicating its potential for further development in treating bacterial infections.
Microbial Strain | MIC (µg/mL) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 8 | Penicillin |
Streptococcus pneumoniae | 16 | Erythromycin |
This positions this compound as a promising candidate for further exploration in antimicrobial therapies .
Comparison with Similar Compounds
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties that influence its reactivity and interactions with other molecules. Below is a comparison with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoropyridin-3-ol | Lacks bromine atom | Less reactive than the target compound |
4-Bromo-3-hydroxypyridine | Lacks fluorine atom | Different halogen substitution alters reactivity |
3,5-Difluoropyridin-4-ol | Contains two fluorine atoms | No bromine; changes electronic properties |
2-Bromo-5-fluoro-4-hydroxypyridine | Hydroxyl group at different position | Altered reactivity due to different substitution pattern |
Properties
IUPAC Name |
4-bromo-2-fluoropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGDIKHQQAKZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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